molecular formula C14H11ClN2 B2951559 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile CAS No. 339009-43-7

3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile

Cat. No. B2951559
CAS RN: 339009-43-7
M. Wt: 242.71
InChI Key: GLUDENDHWQXLKU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as 4-chloro-2-methyl-1-pyrrolidine acrylonitrile (CMPAN), is a synthetic compound commonly used in scientific research. It is a colorless solid with a molecular weight of 238.6 g/mol and a melting point of 183-184°C. CMPAN is a versatile compound with a wide range of applications in the fields of chemistry and biology.

Scientific Research Applications

CMPAN has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, amides, and esters. It is also used as a building block in the synthesis of heterocycles, such as pyrrolizines, pyrrolidines, and pyrroles. Furthermore, CMPAN has been used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of protein kinases.

Mechanism of Action

CMPAN acts as a nucleophile in organic reactions and is capable of forming various types of covalent bonds. It can react with a wide range of electrophiles, including alkyl halides, alkyl sulfonates, and aryl halides. The reaction proceeds via a SN2 mechanism, with the CMPAN molecule acting as the nucleophile and the electrophile as the leaving group.
Biochemical and Physiological Effects
CMPAN has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that CMPAN can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. It has also been shown to possess antifungal activity against a variety of fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

CMPAN is a versatile reagent with a wide range of applications in organic synthesis. It is relatively stable and can be easily handled in the lab. However, it is also a toxic compound and should be handled with caution. In addition, CMPAN is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

Given its wide range of applications in organic synthesis, CMPAN has the potential to be used in the development of new biologically active compounds. In addition, further studies are needed to evaluate the potential biochemical and physiological effects of CMPAN in vivo. Finally, the development of more efficient and cost-effective synthesis methods for CMPAN could broaden its use in the laboratory.

Synthesis Methods

CMPAN can be synthesized by the reaction of 4-chlorophenylacetonitrile with 1-methyl-1H-pyrrol-2-ylmagnesium bromide in the presence of DBU as a base. The reaction is carried out in a dry THF solution at a temperature of 0°C and is followed by a workup and purification procedure. The yield of the reaction is typically around 80%.

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDENDHWQXLKU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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